1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone chemical properties
1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone. This molecule is a pivotal intermediate in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of advanced antifungal agents. The guide is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven methodologies. We delve into the compound's physicochemical properties, offer detailed, step-by-step protocols for its synthesis and purification, and outline the analytical techniques required for its structural verification. The causality behind experimental choices is explained throughout, ensuring a deep understanding of the underlying chemical principles.
Introduction
The Central Role of Azoles in Medicinal Chemistry
The 1,2,4-triazole ring is a privileged scaffold in modern drug discovery, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong interactions with biological targets.[1] Derivatives of 1,2,4-triazole exhibit a remarkable breadth of pharmacological activities, including well-established antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1] Prominent drugs such as fluconazole and voriconazole feature this heterocyclic core, highlighting its importance in the development of effective therapeutic agents.[2]
Significance of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone
1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone serves as a critical building block, particularly in the synthesis of azole-based antifungal drugs.[2] Its structure combines the essential 1,2,4-triazole moiety with a halogenated phenyl group, a common feature in many active pharmaceutical ingredients for modulating pharmacokinetic properties. The ketone functional group is a key handle for further chemical transformations, most notably reduction to a secondary alcohol, which is a core step in constructing the side chains of complex antifungal agents.[3] Understanding the synthesis and properties of this intermediate is therefore fundamental for researchers working on novel azole antifungals.
Chemical and Physical Properties
Compound Identification
While this compound is a well-established synthetic intermediate, a dedicated CAS number is not widely cited in major chemical databases. Its identity is primarily confirmed through its systematic name and structural data.
| Parameter | Value | Source |
| IUPAC Name | 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | - |
| Molecular Formula | C₁₀H₈ClN₃O | - |
| Molecular Weight | 221.64 g/mol | - |
| CAS Number | Not widely available | - |
Physical Properties
Specific experimental data for the title compound is sparse in the literature. However, properties can be reliably inferred from its close structural analog, 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[2]
| Parameter | Anticipated Value | Rationale / Comments |
| Appearance | White to off-white crystalline solid | Based on the typical appearance of related azole ketones.[2] |
| Melting Point | Approx. 125-135 °C | The fluoro-analog melts at 124-127 °C (397-400 K). The chloro-analog is expected to have a slightly higher melting point due to increased molecular weight and polarizability.[2] |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, Chloroform, Ethyl Acetate); sparingly soluble in alcohols; insoluble in water. | Typical solubility profile for moderately polar organic compounds. |
Anticipated Spectroscopic Data
Structural confirmation relies on standard spectroscopic methods. The following data are predicted based on the known chemical shifts and absorption frequencies of the constituent functional groups.
| Technique | Expected Observations |
| ¹H NMR | ~ 8.5 ppm (s, 1H): Proton on the triazole ring (C5-H). **~ 8.0 ppm (s, 1H) : Proton on the triazole ring (C3-H). **~ 7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. **~ 7.5 ppm (d, 2H) : Aromatic protons meta to the carbonyl group. **~ 5.5 ppm (s, 2H) : Methylene protons (CH₂) adjacent to the carbonyl and triazole moieties. |
| ¹³C NMR | ~ 190 ppm : Carbonyl carbon (C=O). ~ 150 ppm : Triazole carbon (C3). ~ 145 ppm : Triazole carbon (C5). ~ 140 ppm : Aromatic quaternary carbon attached to chlorine. ~ 134 ppm : Aromatic quaternary carbon attached to the carbonyl group. ~ 130 ppm : Aromatic CH carbons ortho to the carbonyl. ~ 129 ppm : Aromatic CH carbons meta to the carbonyl. ~ 55 ppm : Methylene carbon (CH₂). |
| FT-IR (cm⁻¹) | ~ 3100 cm⁻¹ : Aromatic C-H stretch. ~ 1700 cm⁻¹ : Strong carbonyl (C=O) stretch. ~ 1600, 1490 cm⁻¹ : Aromatic C=C stretches. ~ 1280 cm⁻¹ : C-N stretch. ~ 1100 cm⁻¹ : C-Cl stretch. |
| Mass Spec (EI) | m/z 221/223 : Molecular ion peak (M⁺) showing the characteristic ~3:1 isotopic pattern for chlorine. m/z 153/155 : Fragment corresponding to [Cl-C₆H₄-CO-CH₂]⁺. m/z 139/141 : Fragment corresponding to the chlorobenzoyl cation [Cl-C₆H₄-CO]⁺. |
Synthesis and Mechanism
The synthesis of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is most efficiently achieved via a two-step process starting from commercially available 4'-chloroacetophenone. The core transformation is a nucleophilic substitution reaction.
Synthetic Workflow Overview
The logical pathway involves the activation of the α-carbon of 4'-chloroacetophenone via halogenation, followed by displacement of the halide by the nucleophilic 1,2,4-triazole.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from a highly analogous procedure for a similar substrate, ensuring robustness and reproducibility.[2]
Step 1: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone (Intermediate)
-
Rationale: This step introduces a good leaving group (bromide) at the α-position to the carbonyl, activating the molecule for the subsequent nucleophilic attack by the triazole. Acetic acid is a common solvent that can tolerate the acidic HBr byproduct.
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-chloroacetophenone (15.4 g, 0.1 mol) in glacial acetic acid (60 mL).
-
Bromination: Warm the solution to 50-60 °C. Cautiously add bromine (5.1 mL, 0.1 mol) dropwise via an addition funnel over 30 minutes. The red color of the bromine should dissipate as it reacts.
-
Reaction: After the addition is complete, stir the mixture at 60 °C for 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and slowly pour it into 400 mL of ice-cold water with vigorous stirring.
-
Isolation: The crude 2-bromo-1-(4-chlorophenyl)ethanone will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a small amount of cold ethanol.
-
Purification: Dry the crude product. Recrystallization from ethanol will yield the pure intermediate as a crystalline solid.
Step 2: Synthesis of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone (Final Product)
-
Rationale: This is a classic Sₙ2 reaction. Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the 1H-1,2,4-triazole, forming the highly nucleophilic triazolide anion. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction as it solvates the cation without interfering with the nucleophile.
-
Setup: In a 250 mL three-neck flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous DMF (50 mL).
-
Triazole Addition: In a separate flask, dissolve 1H-1,2,4-triazole (7.6 g, 110 mmol) in anhydrous DMF (50 mL). Add this solution dropwise to the NaH suspension at 0 °C (ice bath). Hydrogen gas will evolve. Allow the mixture to stir at room temperature for 30 minutes after the addition is complete.
-
Ketone Addition: Dissolve the 2-bromo-1-(4-chlorophenyl)ethanone (23.3 g, 100 mmol) from Step 1 in anhydrous DMF (40 mL). Add this solution dropwise to the triazolide anion suspension at 0 °C.
-
Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction by pouring it into 500 mL of ice-cold water. A solid product should precipitate.
-
Isolation & Purification: Collect the crude solid by vacuum filtration and wash it with water. Recrystallize the solid from an ethanol/water mixture to afford the pure title compound.
Analytical Characterization
Verifying the structure and purity of the final product is a critical, self-validating step of the protocol.
Workflow for Structural Verification
Detailed Analytical Protocols
-
Protocol 4.2.1: Thin-Layer Chromatography (TLC)
-
Purpose: To monitor reaction progress and assess crude product purity.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A 1:1 mixture of Ethyl Acetate / Hexane is a good starting point. Adjust polarity as needed.
-
Visualization: UV light (254 nm). The starting materials and product are UV active.
-
Procedure: Spot the starting material, the reaction mixture, and a co-spot on the plate. The disappearance of the starting material spot and the appearance of a new, single product spot (with a different Rf value) indicates reaction completion and purity.
-
-
Protocol 4.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: Unambiguous structural confirmation.
-
Sample Prep: Dissolve ~10-15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. Confirm the presence of all expected signals as outlined in Table 2.3. Key indicators of success are the disappearance of the α-proton signal from the bromo-intermediate (~4.4 ppm) and the appearance of the characteristic methylene singlet (~5.5 ppm) and the two distinct triazole proton singlets.
-
-
Protocol 4.2.3: Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Analysis: Look for the molecular ion peak (M⁺ or [M+H]⁺) at m/z 221.6 (or 222.6 for ESI). The presence of the chlorine isotope peak at M+2 (m/z 223.6) in an approximate 3:1 ratio with the M peak is a definitive confirmation of the presence of one chlorine atom.
-
Reactivity and Applications
The primary utility of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone lies in the reactivity of its ketone functional group.
-
Reduction to Alcohol: The carbonyl can be readily reduced using agents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. This alcohol is a direct precursor to more complex antifungal agents.[3]
-
Further Derivatization: The alcohol intermediate can be further functionalized, for example, by etherification or esterification, to build the elaborate side chains characteristic of many modern azole drugs.
Conclusion
1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone is a compound of significant interest due to its foundational role in the synthesis of medicinally important molecules. Its synthesis via α-halogenation of 4'-chloroacetophenone followed by nucleophilic substitution with 1,2,4-triazole is a robust and scalable process. This guide provides the necessary technical details and scientific rationale for its preparation, purification, and comprehensive characterization, empowering researchers to confidently utilize this versatile intermediate in their drug discovery and development programs.
References
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-chlorophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Trotsko, N., et al. (2022). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2022(4), M1509. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S13. 1H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone. Retrieved from [Link]
-
Yuan, M., Tao, K., & Gu, F. (2011). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3170. Retrieved from [Link]
-
Doğan, İ. S., et al. (2015). Synthesis of some novel 1-(4-chlorophenyl)-2-(1H-triazole-1-yl)ethanol ester derivative compounds as Potential biological active compounds. Conference: 11th İnternational Symposium on Pharmaceutical Sciences. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethanone, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-, oxime, (Z)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Chloro-phenyl)-4,4-dimethyl-2-[4][5]triazol-1-yl-pentan-3-one. Retrieved from [Link]
-
MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1-(4-CL-PH)-2-((5-(3-CHLOROPHENYL)-4-PH-4H-1,2,4-TRIAZOL-3-YL)SULFANYL)ETHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
